molecular formula C16H9Cl2F7N2O B11494244 2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide

2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide

Cat. No.: B11494244
M. Wt: 449.1 g/mol
InChI Key: LNHHFTOLPBHHPI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorobenzoyl chloride with 1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: Shares structural similarities but differs in the position and type of substituents.

    1,1,1,3,3,3-hexafluoro-2-propanol: A related compound used in similar applications but lacks the benzamide core.

Uniqueness

2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is unique due to its combination of halogen atoms and the benzamide structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for research and industrial applications.

Properties

Molecular Formula

C16H9Cl2F7N2O

Molecular Weight

449.1 g/mol

IUPAC Name

2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroanilino)propan-2-yl]benzamide

InChI

InChI=1S/C16H9Cl2F7N2O/c17-8-5-6-9(10(18)7-8)13(28)27-14(15(20,21)22,16(23,24)25)26-12-4-2-1-3-11(12)19/h1-7,26H,(H,27,28)

InChI Key

LNHHFTOLPBHHPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

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